

Physical and chemical properties of 2-methoxy-2-butene

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Compound of Interest

Compound Name: 2-Butene, 2-methoxy-

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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-2-butene

Introduction

2-Methoxy-2-butene, an enol ether, is a valuable reagent and intermediate in organic synthesis. [1] Its unique electronic structure, arising from the interplay between the electron-donating methoxy group and the carbon-carbon double bond, dictates its reactivity and physical characteristics. This document provides a comprehensive overview of the physical and chemical properties of 2-methoxy-2-butene, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-methoxy-2-butene are summarized in the table below. These properties are crucial for its handling, application in reactions, and purification.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ O	[1] [2] [3] [4] [5]
Molecular Weight	86.13 g/mol	[2] [3] [4] [6]
Appearance	Colorless liquid	[1]
Odor	Sweet odor	[1]
Boiling Point	67 - 94.5 °C at 760 mmHg	[1] [2] [7] [8]
Melting Point	-117.8 °C (155.35 K)	[5] [9]
Density	0.777 g/cm ³	[1] [2] [8]
Refractive Index (n _D ²⁰)	1.399	[1] [8]
Vapor Pressure	160 mmHg at 25°C	[8] [10]
Solubility	Miscible with alcohol and ether; slightly soluble or immiscible in water.	[11]
LogP (Octanol/Water)	1.556	[2] [9]
CAS Number	6380-95-6	[1] [3] [4] [5]

Note on Boiling Point: Reported boiling points show variability, with earlier studies reporting values of 88–92°C, likely due to impurities.[\[7\]](#) More recent data for purified samples suggest a boiling point of around 94.5 ± 0.5°C, while other sources report values as low as 67°C.[\[1\]](#)[\[7\]](#) This highlights the importance of sample purity in determining physical constants.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-methoxy-2-butene.

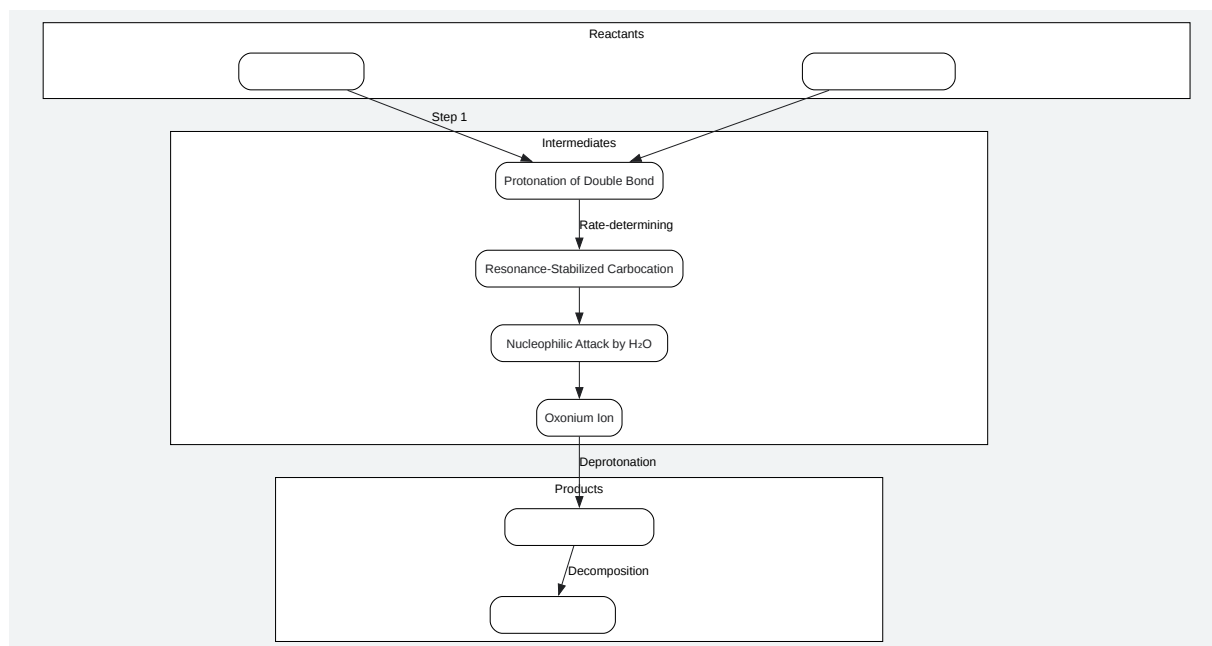
Spectroscopic Method	Characteristic Signals
^1H NMR	The methoxy protons ($-\text{OCH}_3$) typically appear as a singlet between δ 3.2–3.4 ppm. The olefinic proton ($=\text{CH}-$) resonates as a singlet in the range of δ 5.0–5.5 ppm. [7]
IR Spectroscopy	A characteristic $\text{C}=\text{C}$ absorption is observed in the region of $1640\text{--}1680\text{ cm}^{-1}$. The $\text{C}-\text{O}-\text{C}$ stretch of the ether group is found between $1100\text{--}1250\text{ cm}^{-1}$. [7]
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}^+]$ is expected at $m/z = 86$, corresponding to the molecular weight of $\text{C}_5\text{H}_{10}\text{O}$. [7] Fragmentation patterns can help distinguish it from structural isomers. [7]

Chemical Reactivity and Mechanisms

The reactivity of 2-methoxy-2-butene is dominated by the high electron density of the double bond, which is enhanced by the resonance effect of the adjacent methoxy group.[\[7\]](#) This makes the molecule highly susceptible to electrophilic attack.

Acid-Catalyzed Transformations

Enol ethers like 2-methoxy-2-butene are sensitive to acidic conditions.[\[7\]](#) Acid-catalyzed hydration or hydrolysis proceeds via protonation of the double bond, which is the rate-determining step.[\[7\]](#) This generates a resonance-stabilized carbocation intermediate that is then attacked by a nucleophile like water.[\[7\]](#) The methoxy group's ability to donate electron density via resonance plays a critical role in stabilizing this carbocation.[\[7\]](#)



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Caption: Acid-catalyzed hydrolysis of 2-methoxy-2-butene.

Electrophilic Addition

The electron-donating methoxy group directs incoming electrophiles to the C3 carbon, leading to the formation of a more stable carbocation at the C2 position.^[7] This regioselectivity is a key feature of its reactivity profile.^[7]

Reduction (Catalytic Hydrogenation)

The carbon-carbon double bond can be reduced to a single bond to form 2-methoxybutane.^[7] ^[12] This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).^[7]

Cycloaddition Reactions

2-Methoxy-2-butene can participate in cycloaddition reactions, reacting with other unsaturated molecules to form cyclic compounds.^[7]

Ozonolysis

Reaction with ozone (O_3) leads to the cleavage of the double bond. This process forms a primary ozonide which can then decompose via different pathways to yield carbonyl compounds like acetone and acetaldehyde.[7]

Experimental Protocols

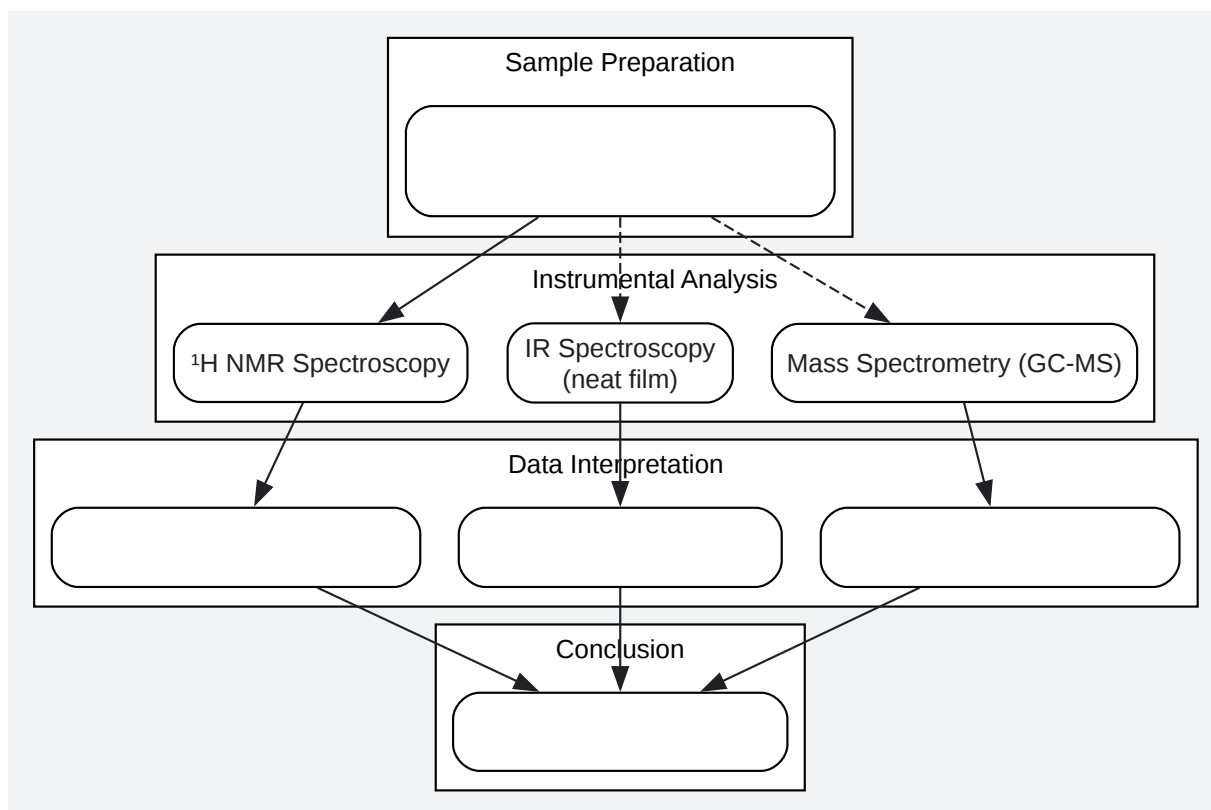
Protocol 1: General Procedure for Acid-Catalyzed Hydration

This protocol describes a representative method for the hydrolysis of 2-methoxy-2-butene to yield acetone and methanol.

- **Reaction Setup:** A round-bottom flask is charged with 2-methoxy-2-butene and a suitable solvent (e.g., tetrahydrofuran, THF). The flask is equipped with a magnetic stirrer and placed in a water bath to maintain a constant temperature.
- **Initiation:** A catalytic amount of a dilute aqueous acid (e.g., 0.1 M HCl) is added dropwise to the stirring solution.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.
- **Workup:** Upon completion, the reaction is quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
- **Extraction:** The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).
- **Drying and Concentration:** The combined organic layers are dried over an anhydrous drying agent (e.g., $MgSO_4$), filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.
- **Purification:** The products (acetone and methanol) can be separated and purified by fractional distillation if required.

Protocol 2: Spectroscopic Characterization Workflow

This workflow outlines the steps for confirming the identity and purity of a 2-methoxy-2-butene sample.



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